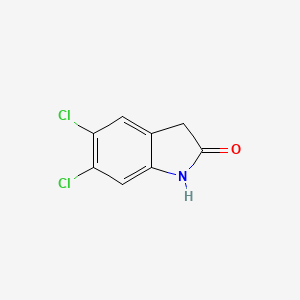
3-(Pyridin-4-yl)propanenitrile
Descripción general
Descripción
“3-(Pyridin-4-yl)propanenitrile” is a compound that likely contains a pyridine ring attached to a propanenitrile group . Similar compounds, such as “2-(pyridin-4-yl)propanenitrile”, have been studied and are known to exist in a liquid form .
Synthesis Analysis
While specific synthesis methods for “3-(Pyridin-4-yl)propanenitrile” are not available, similar compounds have been synthesized using various methods. For instance, 3-(pyridin-4-yl)-1,2,4-triazines were obtained using atom-economical approaches .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Pyridin-4-yl)propanenitrile” are not available, similar compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have been studied. These compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .
Aplicaciones Científicas De Investigación
Synthesis of Novel Triazines
This compound is used in the synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines and their analogs, which are important for various chemical reactions and potential pharmaceutical applications .
Biomedical Applications
“3-(Pyridin-4-yl)propanenitrile” is a precursor in synthesizing 1H-Pyrazolo[3,4-b]pyridines , which have been identified for their wide range of biological targets, indicating significant biomedical applications .
Chemical Property Analysis
The compound’s properties, such as boiling point, melting point, and density, are analyzed to understand its behavior in different conditions and reactions, which is crucial for chemical engineering and material science .
Molecular Modeling
It is utilized in molecular modeling programs like Amber and GROMACS for simulation visualizations, aiding in the understanding of molecular structures and dynamics .
Reactivity Studies
Researchers study the reactivity of “3-(Pyridin-4-yl)propanenitrile” to discover new reactions and synthesize derivatives like pyridin-4-ols , expanding its application scope in organic synthesis .
Safety and Hazards
Propiedades
IUPAC Name |
3-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQHYGAZLSGRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428533 | |
| Record name | 4-Pyridinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)propanenitrile | |
CAS RN |
84200-06-6 | |
| Record name | 4-Pyridinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

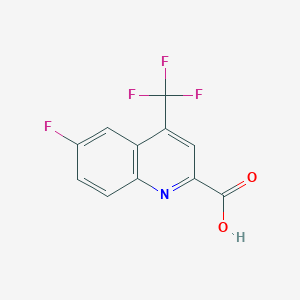
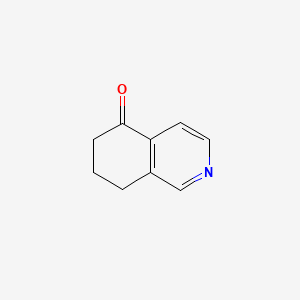

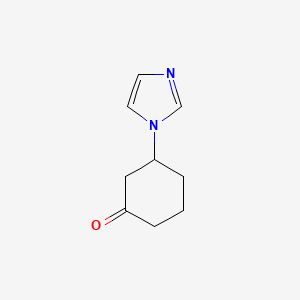

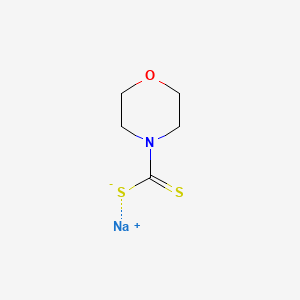
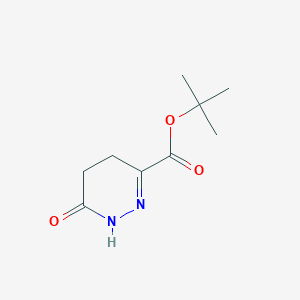

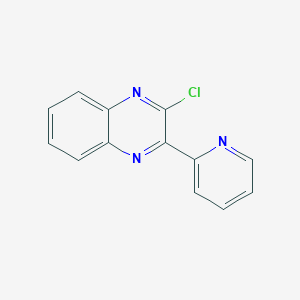
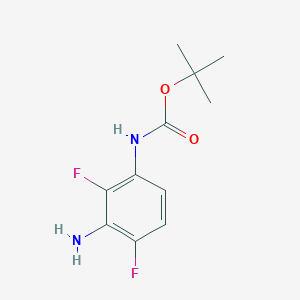
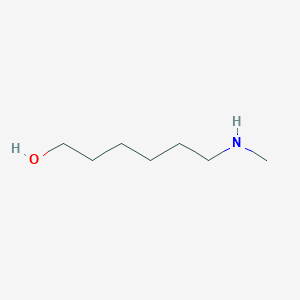

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)
